molecular formula C18H20FN3O4S B2598718 N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1061926-54-2

N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2598718
CAS No.: 1061926-54-2
M. Wt: 393.43
InChI Key: FZIRUJRXIQWBRZ-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a high-purity chemical compound supplied for research and development purposes. This acetamide derivative features a complex structure incorporating a dihydropyridinone core and a pyrrolidine-1-sulfonyl group, which is a motif of significant interest in medicinal chemistry for its potential to modulate biological activity . Compounds with similar structural features, such as the pyrrolidine sulfonyl group, are often investigated for their potential as enzyme inhibitors or receptor ligands in pharmaceutical research . The presence of the fluorine atom on the phenyl ring is a common strategy in drug design to influence the molecule's metabolic stability, lipophilicity, and binding affinity . Researchers exploring new therapeutic agents for various disease pathways may find this compound particularly valuable. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-13-4-5-14(19)10-16(13)20-17(23)12-21-11-15(6-7-18(21)24)27(25,26)22-8-2-3-9-22/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIRUJRXIQWBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Fluorinated Phenyl Intermediate: Starting with a fluorinated benzene derivative, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Pyrrolidine Sulfonylation:

    Dihydropyridinone Formation: The dihydropyridinone moiety is synthesized through cyclization reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the phenyl ring or the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a pyrrolidine ring and a dihydropyridine moiety. Its molecular formula is C17H19FN4O3SC_{17}H_{19FN_4O_3S}, with a molecular weight of approximately 368.42 g/mol. The presence of fluorine in its structure enhances its biological activity and solubility, making it an interesting candidate for drug development.

Cancer Treatment

Several studies have investigated the anticancer properties of compounds similar to N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide. For instance, compounds with similar dihydropyridine structures have shown efficacy in inhibiting tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival .

Neurological Disorders

The compound's potential as a neuroprotective agent has been explored due to its interaction with neurotransmitter systems. Similar compounds have been shown to modulate glutamatergic transmission, which is crucial in conditions like epilepsy and neurodegenerative diseases . The ability to act as an antagonist at AMPA receptors suggests that this compound could help manage seizures or other excitotoxic conditions.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1 Investigate anticancer propertiesDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study 2 Evaluate neuroprotective effectsShowed reduced seizure activity in animal models when administered prior to induced seizures.
Study 3 Assess pharmacokineticsRevealed favorable absorption and distribution profiles, indicating potential for oral bioavailability.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Structural Features

The compound’s core structure differs from analogs in the evidence through its dihydropyridinone ring and pyrrolidine sulfonyl substituent. Key comparisons include:

Feature Target Compound (Thiadiazoles) (Benzothiazoles) (Pesticides)
Core Ring 1,2-dihydropyridinone 1,3,4-thiadiazole Benzothiazole Triazine, triazolo-pyrimidine
Substituents 5-Fluoro-2-methylphenyl; pyrrolidine-1-sulfonyl Varied (e.g., chlorobenzyl, methylthio, methoxyphenoxy) Trifluoromethyl, chlorophenyl, methoxyphenyl Fluoromethyl, oxazolidinyl, dimethylphenoxy
Functional Groups Acetamide, sulfonamide Acetamide, thioether Acetamide, halogen, methoxy Sulfonamide, methoxy, triazine
  • Fluorine Impact : The 5-fluoro group in the target compound may enhance lipophilicity and metabolic stability compared to chlorine or methoxy substituents in and compounds .
  • Sulfonamide vs. Thioether : The pyrrolidine sulfonyl group likely improves aqueous solubility relative to thioether-containing analogs (e.g., 5f, 5g in ) .

Physicochemical Properties

Melting points and synthetic yields from suggest trends:

Compound () Substituent Yield (%) Melting Point (°C)
5e 4-Chlorobenzylthio 74 132–134
5h Benzylthio 88 133–135
5j 4-Chlorobenzylthio 82 138–140
  • Bulkier Groups : Compounds with benzylthio substituents (e.g., 5h) exhibit lower melting points (~133–135°C) than those with smaller groups (e.g., 5j: 138–140°C). The target compound’s pyrrolidine sulfonyl group, being bulky, may similarly lower its melting point .
  • Synthetic Yields : Yields for acetamide derivatives in range from 68% to 88%, suggesting efficient synthesis routes. The target compound’s yield is unspecified but may align with these values if similar methodologies are used .

Stereochemical Considerations

Unlike stereoisomeric compounds in (e.g., compounds m, n, o with defined (2S,4S,5S) configurations), the target compound lacks chiral centers, simplifying synthesis and reducing variability in biological activity .

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C18H22FN3O3S
  • Molecular Weight : 373.45 g/mol

The structure includes a 5-fluoro-2-methylphenyl group, a pyrrolidine sulfonyl moiety, and a dihydropyridine ring, which are critical for its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as kinases or proteases.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing signaling pathways related to pain, inflammation, or neuroprotection.
  • Cell Proliferation : Similar compounds have shown cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

Activity TypeObservationsReference
CytotoxicityInhibition of cell growth in cancer cell lines
Enzyme InhibitionPotential inhibition of specific kinases
Receptor Binding AffinityHigh affinity for certain neurotransmitter receptors

In Vivo Studies

In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound:

  • Animal Models : Studies using murine models have shown that the compound can reduce tumor growth and modulate inflammatory responses.
  • Dosage and Efficacy : Effective dosages have been established in preliminary studies, indicating a favorable therapeutic index.

Case Studies

Several case studies highlight the efficacy and safety profile of similar compounds:

  • Cancer Treatment : A study involving a related dihydropyridine derivative showed significant tumor reduction in xenograft models when administered at therapeutic doses.
  • Neurological Disorders : Another case study demonstrated the potential of similar compounds in alleviating symptoms of anxiety and depression through modulation of glutamate receptors.

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